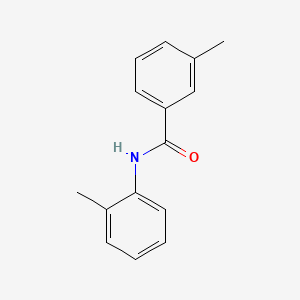
3-methyl-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C15H15NO . It belongs to the class of secondary amides .
Molecular Structure Analysis
The molecular structure of 3-methyl-N-(2-methylphenyl)benzamide involves an intramolecular C—H…O hydrogen bond. The central amide group –NH—C(=O)– is twisted by 37.95 (12)° out of the meta-substituted benzoyl ring and by 37.88 (12)° out of the ortho-substituted aniline ring .科学的研究の応用
Molecular Structure Analysis
Research on similar compounds to 3-methyl-N-(2-methylphenyl)benzamide, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, has focused on their molecular structure. Using X-ray single crystal diffraction and quantum chemical computation, the molecular geometry, vibrational frequencies, and thermodynamic properties have been investigated. These studies are crucial for understanding the physical and chemical properties of these compounds (Demir et al., 2015).
Anticancer Properties
Compounds related to 3-methyl-N-(2-methylphenyl)benzamide have been explored for their potential anticancer properties. For instance, a study on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide demonstrated significant antitumor activity in vitro, highlighting the potential of similar benzamide compounds in cancer treatment (Zhou et al., 2008).
Synthesis and Characterization
The synthesis and characterization of compounds like 3-methyl-N-(2-methylphenyl)benzamide have been a significant area of research. Studies involving similar compounds, such as 3-acetoxy-2-methyl-N-(phenyl)benzamide, have detailed their successful synthesis and characterization using techniques like FTIR, NMR, and X-ray diffraction (Kırca et al., 2018).
Capillary Electrophoresis Applications
Research has been conducted on the use of nonaqueous capillary electrophoresis for separating related substances, like imatinib mesylate and its derivatives. This method is crucial for quality control in pharmaceutical applications (Ye et al., 2012).
Antipathogenic Activity
Studies have also explored the antipathogenic activity of benzamide derivatives, which could lead to the development of new antimicrobial agents with antibiofilm properties. This research is significant in addressing challenges related to bacterial resistance (Limban et al., 2011).
特性
IUPAC Name |
3-methyl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-6-5-8-13(10-11)15(17)16-14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBLPLOTLDOUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

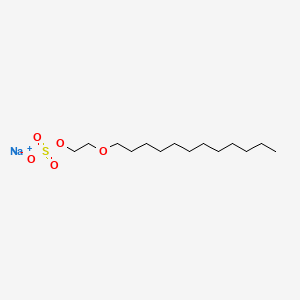
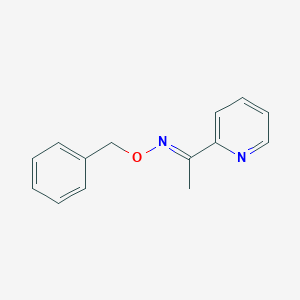
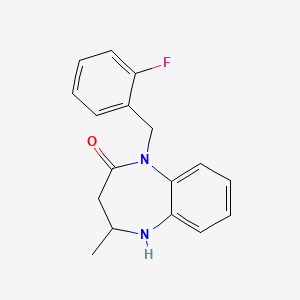
![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide](/img/structure/B2436013.png)
![2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride](/img/structure/B2436014.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide](/img/structure/B2436016.png)

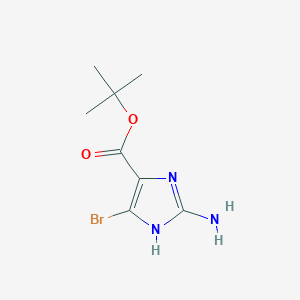
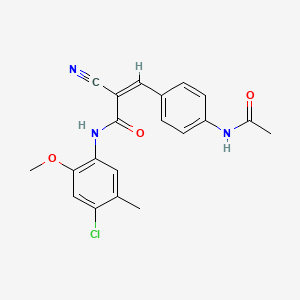
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2436023.png)
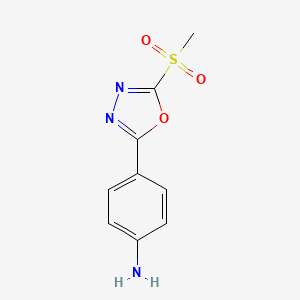
![2-[(4-Methylpentyl)oxy]acetic acid](/img/structure/B2436025.png)
![N-(2-methoxyethyl)-4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzamide](/img/structure/B2436027.png)
